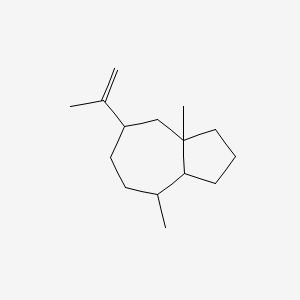![molecular formula C18H13ClN2O5S B14207540 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide CAS No. 823782-39-4](/img/structure/B14207540.png)
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a nitrophenoxy group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(4-nitrophenoxy)aniline, which is then converted to 4-(4-nitrophenoxy)phenyl thiourea by heating with ammonium thiocyanate in water at 100°C. This intermediate is then refluxed in a nonpolar solvent, such as xylene, in the presence of pyridine to afford isothiocyanato-4-(4-nitrophenoxy)benzene. Finally, the desired compound is obtained by reacting this intermediate with 3-chlorobenzenesulfonyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-N-[4-(4-aminophenoxy)phenyl]benzenesulfonamide.
Oxidation: Various oxidized products depending on the reaction conditions.
科学的研究の応用
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-chloro-N-(4-fluorophenyl)benzenesulfonamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Comparison
Compared to similar compounds, 3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide is unique due to the presence of both a nitrophenoxy group and a benzenesulfonamide moiety.
特性
CAS番号 |
823782-39-4 |
|---|---|
分子式 |
C18H13ClN2O5S |
分子量 |
404.8 g/mol |
IUPAC名 |
3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-2-1-3-18(12-13)27(24,25)20-14-4-8-16(9-5-14)26-17-10-6-15(7-11-17)21(22)23/h1-12,20H |
InChIキー |
GTWKHMODZYMRRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)
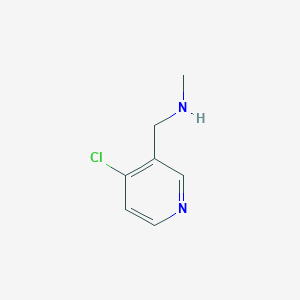
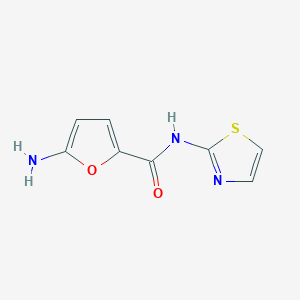
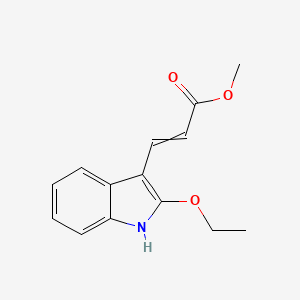
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
![(2R)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B14207484.png)
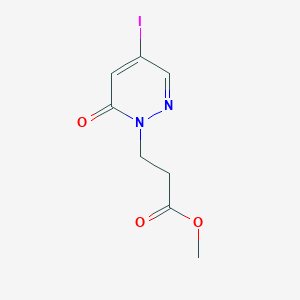
![1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene](/img/structure/B14207494.png)
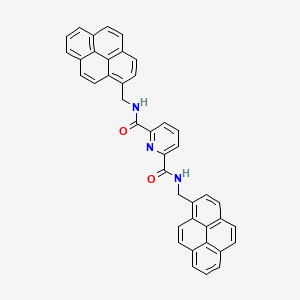
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![Piperazine, 1-[(2-hydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14207505.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)
